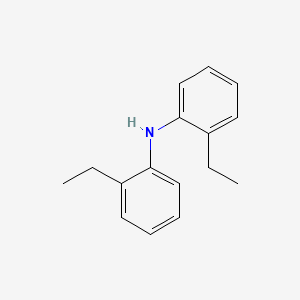

2,2'-Diethyldiphenylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64653-59-4 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

2-ethyl-N-(2-ethylphenyl)aniline |

InChI |

InChI=1S/C16H19N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12,17H,3-4H2,1-2H3 |

InChI Key |

RZFNPHWOOGJMQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2=CC=CC=C2CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethyldiphenylamine and Its Analogs

Strategies for Diethyl Group Introduction onto Diphenylamine (B1679370) Scaffolds

Direct Alkylation Approaches

Direct alkylation of diphenylamine, such as the Friedel-Crafts alkylation, introduces alkyl groups onto the aromatic rings. This type of electrophilic aromatic substitution typically employs an alkyl halide or an olefin in the presence of an acidic catalyst. google.com For instance, reacting diphenylamine with olefins like secondary alkenes in the presence of an acid-activated clay catalyst at elevated temperatures (120°C to 250°C) can yield alkylated diphenylamine products. google.com While effective for general alkylation, achieving specific di-substitution at the 2,2'-positions can be challenging due to the formation of isomeric products. The reactivity of the diphenylamine ring system and the nature of the alkylating agent and catalyst play crucial roles in determining the final product distribution.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, provides a controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org For the synthesis of a diethyldiphenylamine analog, a strategy could involve the reaction of 2-ethylaniline (B167055) with an appropriate carbonyl compound, followed by reduction. A related example is the N-alkylation of 2,6-diethyl aniline (B41778) with acetaldehyde (B116499) in the presence of a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor, which proceeds at room temperature to give N-ethyl-2,6-diethyl aniline in high yield. jocpr.com This methodology highlights a facile and environmentally friendly alternative for reductive amination. jocpr.com A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of selectivity. masterorganicchemistry.comorganic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Reference |

| Sodium Borohydride | General and mild reducing agent. | organic-chemistry.org |

| Sodium Cyanoborohydride | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | General, mild, and selective for various aldehydes and ketones. | organic-chemistry.org |

| α-Picoline-borane | Effective in methanol, water, and neat conditions. | organic-chemistry.org |

| Phenylsilane with Dibutyltin dichloride | Catalytic system for anilines and dialkylamines. | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions Involving Ethylated Precursors

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and the synthesis of arylamines. rsc.orgchemrxiv.orgchemrxiv.org This approach can be used to construct the 2,2'-diethyldiphenylamine scaffold by coupling an ethylated aniline derivative with an ethylated aryl halide. For example, the reaction of 2-ethylaniline with 1-bromo-2-ethylbenzene (B162476) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand would be a direct route. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.gov Palladium catalysts supported on materials like silica (B1680970) or iron oxide have been shown to be effective for N-alkylation reactions and can often be recycled. chemrxiv.orgionike.com

Synthesis of Related Diphenylamine Derivatives

The functionalization of the diphenylamine core, either at the nitrogen atom or on the aromatic rings, allows for the creation of a diverse library of related compounds with varied properties.

N-Substituted Diphenylamine Synthesis through Amidation and Acylation

N-acylation is a common method for protecting the amino group or for synthesizing N-substituted derivatives. researchgate.net Diphenylamine can be acylated using acylating agents like chloroacetyl chloride in a solvent such as toluene (B28343) under reflux conditions. nih.gov This reaction yields 2-chloro-N,N-diphenylacetamide, which can be further modified. nih.gov For instance, treatment with hydrazine (B178648) hydrate (B1144303) can substitute the chlorine atom to produce 2-hydrazino-N,N-diphenylacetamide. nih.gov While direct acylation of diphenylamine with agents like acetic anhydride (B1165640) can sometimes be challenging, various catalytic methods have been developed to facilitate this transformation. researchgate.netsemanticscholar.org The Ullmann condensation, traditionally used for forming diarylamines, can also be adapted. For example, reacting a formanilide (B94145) with a bromobenzene (B47551) derivative in the presence of a copper catalyst and potassium carbonate can directly yield diphenylamines, bypassing the need for a separate hydrolysis step that is often required when using acetanilides. google.com

Table 2: Examples of N-Acylation and Related Reactions

| Reactants | Reagents/Catalyst | Product | Reference |

| Diphenylamine, Chloroacetyl chloride | Toluene, reflux | 2-chloro-N,N-diphenylacetamide | nih.gov |

| 2-chloro-N,N-diphenylacetamide, Hydrazine hydrate | Methanol, reflux | 2-hydrazino-N,N-diphenylacetamide | nih.gov |

| Formanilide, Bromobenzene | Copper catalyst, Potassium carbonate | Diphenylamine | google.com |

| Acetanilide, Bromobenzene | Alcoholic HCl | N-acetyl-diphenylamine (hydrolyzes to Diphenylamine) | google.com |

Aromatic Ring-Substituted Diphenylamine Synthesis via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing a wide variety of substituents onto the phenyl rings of diphenylamine. wikipedia.org The amino group (-NH-) of diphenylamine is an activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. youtube.com

Halogenation: Reaction with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3 results in the corresponding aryl halides. wikipedia.org

Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (-SO3H). This reaction is reversible. lkouniv.ac.in

Friedel-Crafts Acylation: The reaction with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) introduces an acyl group, which is deactivating and prevents further substitution. lkouniv.ac.in

The directing effect of the amine group means that substitution will occur predominantly at the positions ortho and para to the nitrogen atom. makingmolecules.com This regioselectivity is a key consideration in the synthesis of specifically substituted diphenylamine derivatives.

Condensation Reactions for Diphenylamine Analogues (e.g., Schiff Bases)

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. In the context of synthesizing diphenylamine analogs, related condensation principles are pivotal, particularly in the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine).

A Schiff base is typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net This reaction is a cornerstone for creating C=N bonds. usu.ac.id While the direct formation of the diphenylamine skeleton does not proceed via a typical Schiff base reaction, the underlying principle of amine condensation is central to classical methods like the Ullmann condensation. The Ullmann condensation, or Ullmann reaction, involves the copper-catalyzed reaction between an aryl halide and an amine, which serves as a powerful method for constructing the diarylamine bond. google.com This approach is particularly useful for preparing unsymmetrical diphenylamines, which can be difficult to obtain isomer-free through other methods. google.com

For instance, the synthesis of various substituted dinitrodiphenylamines has been achieved through the condensation of an appropriately substituted aniline with a dinitrochlorobenzene. dtic.mil This highlights how condensation strategies are adapted to forge the critical nitrogen-carbon bond between two aryl rings, which is the defining feature of the diphenylamine scaffold.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in modern organic synthesis, allowing for the efficient construction of complex molecules with precise atomic arrangements. mdpi.com These principles are critical in the synthesis of specifically substituted diarylamines like this compound and its chiral analogs.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups.

Regioselectivity is the preference for bond formation at one specific position over other possible positions. researchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over others. nih.gov

Control of Diethyl Substitution Position

The synthesis of this compound requires precise regiochemical control to ensure the ethyl groups are located exclusively at the ortho positions of both phenyl rings relative to the amine bridge. Direct electrophilic alkylation of diphenylamine is not a viable method as it would lead to a complex mixture of isomers with alkylation occurring at various positions on the aromatic rings.

The most effective strategy for ensuring the correct 2,2'-substitution pattern is to utilize starting materials where the ethyl groups are already in the desired positions. This is typically achieved through cross-coupling reactions, such as the Ullmann condensation, where 2-ethylaniline is reacted with a 2-ethyl-substituted aryl halide (e.g., 2-ethyl-1-iodobenzene or 2-ethyl-1-bromobenzene) in the presence of a copper catalyst. google.com By selecting precursors that are already substituted at the correct positions, the regiochemical outcome of the final product is predetermined.

Modern variations of this approach, such as the Buchwald-Hartwig amination, which uses palladium catalysts, offer milder reaction conditions and broader substrate scope for achieving the same regiocontrolled C-N bond formation. The choice of pre-substituted reactants is the key determinant for the final substitution pattern.

| Amine Reactant | Aryl Halide Reactant | Expected Major Product |

|---|---|---|

| 2-Ethylaniline | 1-Bromo-2-ethylbenzene | This compound |

| 4-Ethylaniline | 1-Bromo-4-ethylbenzene | 4,4'-Diethyldiphenylamine |

| 2-Ethylaniline | 1-Bromo-4-ethylbenzene | 2,4'-Diethyldiphenylamine |

| Aniline | 1-Bromo-2-ethylbenzene | 2-Ethyldiphenylamine |

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is an achiral molecule, the principles of asymmetric synthesis can be applied to create chiral analogs of diphenylamine. Chirality is a critical consideration in the development of pharmaceuticals, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material. nih.gov

Several established strategies can be employed to synthesize chiral diphenylamine analogs:

Chiral Pool Synthesis: This approach utilizes a chiral starting material that is readily available from natural sources. For example, a chiral amine or a chiral aryl halide, containing a stereocenter on a substituent, could be used in a cross-coupling reaction. The chirality is inherent in the starting material and is carried through to the final product.

Chiral Catalysts: This is a powerful method where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. In the context of diphenylamine synthesis, a chiral ligand could be used with a palladium or copper catalyst in a Buchwald-Hartwig or Ullmann-type reaction to induce asymmetry.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. An achiral aniline could be modified with a chiral auxiliary before the C-N coupling reaction, and the auxiliary would be cleaved in a subsequent step.

These methods allow for the creation of diphenylamine structures with atropisomerism (chirality arising from hindered rotation around a single bond) or with stereocenters on the substituents, depending on the design of the synthesis.

| Asymmetric Strategy | Description | Example Concept |

|---|---|---|

| Chiral Pool Synthesis | Using an enantiomerically pure starting material. | Reacting 2-ethylaniline with a chiral aryl halide, such as (R)-1-(1-bromoethyl)benzene. |

| Chiral Catalyst | Employing a chiral ligand with a metal catalyst to induce enantioselectivity. | A Buchwald-Hartwig amination using a palladium catalyst with a chiral phosphine ligand (e.g., BINAP). |

| Chiral Auxiliary | Temporarily attaching a chiral group to guide the reaction's stereochemistry. | Coupling an aryl halide with an aniline derivative bearing a removable chiral auxiliary (e.g., a derivative of a chiral amine). |

Reaction Mechanisms and Chemical Reactivity of 2,2 Diethyldiphenylamine

Mechanistic Studies of Substitution Reactions at Nitrogen and Aromatic Rings

The reactivity of 2,2'-Diethyldiphenylamine in substitution reactions is dictated by the electronic properties of the diphenylamine (B1679370) core and the steric hindrance imposed by the ortho-ethyl groups. The nitrogen atom possesses a lone pair of electrons that can participate in reactions, and the aromatic rings are susceptible to electrophilic attack.

Nucleophilic substitution directly on the nitrogen atom of this compound is generally not a facile process. The nitrogen lone pair is delocalized into the two phenyl rings, reducing its nucleophilicity. Furthermore, the two ethyl groups at the ortho positions create significant steric hindrance, making it difficult for nucleophiles to approach the nitrogen atom.

While direct S\textsubscript{N}1 or S\textsubscript{N}2 reactions at the nitrogen are unlikely, nucleophilic aromatic substitution (S\textsubscript{N}Ar) on the phenyl rings could potentially occur if the rings were activated by strong electron-withdrawing groups. However, in the case of this compound, the ethyl groups are weakly electron-donating, and the secondary amine is an activating group, making the rings electron-rich and thus not susceptible to nucleophilic attack under normal conditions. S\textsubscript{N}Ar reactions typically require harshly forcing conditions or the presence of powerful electron-withdrawing substituents, which are absent in this molecule.

The aromatic rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the secondary amine and the alkyl groups. The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the rate-determining step. Subsequently, a proton is lost from the ring to restore aromaticity. wikipedia.org

The directing effect of the substituents plays a crucial role in determining the position of substitution. The secondary amine group is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. The ethyl groups are also ortho-, para-directing, albeit weaker, through an inductive effect.

However, the substitution pattern in this compound is significantly influenced by steric hindrance. The two ethyl groups at the 2 and 2' positions will sterically hinder the approach of electrophiles to the ortho positions (3, 3', 5, and 5'). Therefore, electrophilic substitution is most likely to occur at the para positions (4 and 4') of the two phenyl rings. canada.ca

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -NH- | Directing Effect of -CH₂CH₃ | Steric Hindrance | Predicted Outcome |

| Ortho (3, 3', 5, 5') | Activating | Activating | High | Minor or no substitution |

| Meta (4, 4') | Deactivating | Activating | Low | Very minor or no substitution |

| Para (6, 6') | Activating | Deactivating | Low | Major substitution product |

Oxidative and Reductive Pathways of the Amine Functionality

The amine functionality in this compound is susceptible to both oxidation and reduction reactions, which are central to its application as an antioxidant.

As an antioxidant, this compound functions by donating a hydrogen atom from the N-H group to radical species, thereby terminating radical chain reactions. This process involves an initial electron transfer. The resulting diarylaminyl radical is relatively stable due to resonance delocalization over the two aromatic rings. acs.orgnih.gov

The general antioxidant mechanism for alkylated diphenylamines can be summarized as follows:

Initiation: A radical species (R•) is formed.

Propagation: The radical reacts with a substrate (e.g., a hydrocarbon in a lubricant) to form a substrate radical, which then reacts with oxygen to form a peroxyl radical (ROO•).

Inhibition: The alkylated diphenylamine (Ar₂NH) donates a hydrogen atom to the peroxyl radical, forming a stable diarylaminyl radical (Ar₂N•) and a hydroperoxide. Ar₂NH + ROO• → Ar₂N• + ROOH

The stability of the resulting diarylaminyl radical is crucial for the antioxidant activity. This radical can further react with other radical species, effectively removing them from the system.

Conversely, dehydrogenation of substituted cyclohexylamines can be a route to synthesize diarylamines. rsc.org This suggests that the reverse reaction, hydrogenation of diarylamines, is thermodynamically feasible.

Degradation Mechanisms and Stability in Diverse Environments

The stability of this compound is a critical factor in its industrial applications, particularly as an antioxidant in lubricants where it is exposed to high temperatures and oxidative stress.

The degradation of diphenylamine and its derivatives can proceed through several pathways, including oxidation, thermal decomposition, and reaction with environmental radicals. acs.org

Oxidative Degradation: In the presence of oxygen and at elevated temperatures, alkylated diphenylamines undergo oxidative degradation. The initial step is often the formation of the diarylaminyl radical, as discussed in the antioxidant mechanism. This radical can then undergo further reactions, including coupling and oxidation, to form a complex mixture of colored products, which can contribute to the darkening of lubricating oils over time. researchgate.net

Thermal Degradation: At high temperatures, the C-N and C-H bonds in this compound can undergo homolytic cleavage, leading to the formation of various radical species. These radicals can then initiate chain reactions, leading to the breakdown of the molecule. The presence of alkyl groups can influence the thermal stability, with the potential for side-chain oxidation or cleavage. sylzyhg.com

Reaction with Environmental Radicals: In the environment, diphenylamine can react with hydroxyl radicals (•OH), which are highly reactive species. This reaction can proceed via hydrogen abstraction from the N-H group, addition to the aromatic rings, or single electron transfer. acs.org Similar pathways are expected for this compound.

Stability in Acidic and Basic Environments: The stability of diarylamines in acidic and basic conditions can vary. The nitrogen atom can be protonated in acidic media, which would deactivate the aromatic rings towards electrophilic attack. In strongly basic media, the N-H proton could be abstracted, forming a diarylamide anion. The ethyl groups are generally stable under most acidic and basic conditions.

Table 2: Summary of Potential Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Probable Mechanism | Key Intermediates | Expected Major Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | EAS | Arenium ion (sigma complex) | 4,4'-disubstituted derivatives |

| Oxidation | Oxidizing agents, O₂, radicals | Radical chain reaction | Diarylaminyl radical | Complex mixture of oxidized and coupled products |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pt, Pd, Rh) | Heterogeneous catalysis | Adsorbed intermediates | Dicyclohexyldiethylamine (under forcing conditions) |

| Thermal Degradation | High temperature | Radical decomposition | Various radical species | Fragmentation and polymerization products |

| Reaction with •OH | Aqueous or atmospheric environment | H-abstraction, radical addition, SET | Radical adducts, diarylaminyl radical | Hydroxylated and other oxidized derivatives |

Thermal Decomposition Studies

Substituted diphenylamines, including this compound, are utilized for their stabilizing properties at elevated temperatures, for instance, in lubricants and propellants. Their thermal decomposition is a critical aspect of their performance and potential environmental fate. Upon heating, diphenylamine and its derivatives can decompose, and in the presence of other chemicals, can undergo complex reactions. For instance, in the context of propellants, the decomposition can be initiated by the cleavage of weak bonds within the propellant formulation, such as the O-NO2 bond, which releases reactive nitrogen oxides (NOx) researchgate.net. These species can then react with the diphenylamine stabilizer.

In general, the thermal degradation of aromatic amines can proceed through various pathways. For a related compound, methylene diphenyl diisocyanate, thermal degradation between 50°C and 180°C was found to produce a mixture of compounds containing both amine and isocyanate functionalities, including methylene diphenyl amino-isocyanate and methylene diphenyl diamine, as well as their polymerized forms nih.gov. This suggests that thermal stress on substituted diphenylamines could lead to a variety of degradation products through radical mechanisms and subsequent recombination or polymerization reactions. A safety data sheet for the parent compound, diphenylamine, indicates that it decomposes on heating, producing toxic fumes that include nitrogen oxides inchem.org.

Table 1: Potential Thermal Decomposition Products of Substituted Diphenylamines

| Precursor Compound | Temperature Range (°C) | Potential Decomposition Products | Reference |

| Methylene diphenyl diisocyanate | 50 - 180 | Methylene diphenyl amino-isocyanate, Methylene diphenyl diamine, Polymers | nih.gov |

| Diphenylamine | On heating | Nitrogen oxides, other toxic fumes | inchem.org |

Interaction with Radical Species and Oxidants

Diphenylamine and its derivatives are well-known for their antioxidant properties, which stem from their ability to act as radical scavengers nih.govwikipedia.org. The mechanism of this antioxidant activity typically involves the donation of a hydrogen atom from the N-H group to a radical species, thereby neutralizing the radical and forming a stabilized diphenylaminyl radical. This reactivity is central to their use as stabilizers in materials prone to oxidative degradation, such as rubber and polymers researchgate.net.

The interaction of antioxidants with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method to assess their radical scavenging efficiency. The reaction with DPPH can proceed through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism mdpi.com. In the case of this compound, the N-H group is the primary site for hydrogen donation to radical species. The resulting 2,2'-diethyldiphenylaminyl radical is stabilized by resonance, with the unpaired electron delocalized over both aromatic rings.

The ethyl substituents at the 2 and 2' positions can influence the antioxidant activity. Studies on p-alkylaminophenols have shown that the length of the alkyl chain can affect the antioxidant potency nih.gov. While this is a different substitution pattern, it suggests that the electronic and steric effects of the ethyl groups in this compound could modulate its reactivity towards radicals. Computational studies on related N,N'-substituted p-phenylenediamine (B122844) antioxidants have been used to investigate the reaction sites and the stability of the resulting radicals, providing a framework for understanding the structure-activity relationships in these types of antioxidants researchgate.net.

The general reaction of a diphenylamine (DPA) with a radical (R•) can be represented as: (C₆H₅)₂NH + R• → (C₆H₅)₂N• + RH

The resulting diphenylaminyl radical can then participate in further reactions, such as dimerization or reaction with other radical species, leading to a variety of products.

Hydrolytic Stability of Derivatives

The hydrolytic stability of a chemical compound is its resistance to reaction with water. For many applications, particularly in environments where moisture is present, high hydrolytic stability is desirable. Diphenylamine itself is reported to be stable to hydrolysis at a range of pH values (5, 7, and 9) researchgate.net. It is generally considered that N,N-diphenylamine and its simple alkylated derivatives are not expected to undergo significant hydrolysis due to the absence of readily hydrolyzable functional groups nih.gov.

However, a more recent and detailed study on the hydrolysis of p-phenylenediamine (PPD) antioxidants, which also contain an aromatic amine linkage, reveals that hydrolysis can occur. The study suggests that the reaction preferentially targets the aromatic secondary amine. The mechanism is proposed to be propelled by the transfer of a proton from a water molecule to the nitrogen atom, complemented by a nucleophilic attack of the resulting hydroxide ion on the adjacent carbon atom of the C-N bond acs.org. The rate of this hydrolysis is influenced by the proton affinity of the nitrogen and the electrophilicity of the carbon atom.

For this compound, the two phenyl rings are directly bonded to the nitrogen atom, which differs from the PPD structure where a phenylenediamine core is present. This direct N-aryl linkage is generally more stable towards hydrolysis. The presence of the electron-donating ethyl groups on the phenyl rings would likely increase the electron density on the nitrogen atom, potentially affecting its proton affinity and, consequently, its susceptibility to hydrolysis. However, without specific experimental data for this compound or its derivatives, it is presumed to have high hydrolytic stability under normal environmental conditions, similar to the parent diphenylamine.

Photochemical Reactivity and Excited State Dynamics

The absorption of ultraviolet light can induce photochemical reactions in diphenylamine and its derivatives. A well-documented photochemical reaction of diphenylamines is their conversion to carbazoles through an intramolecular cyclization reaction upon irradiation acs.orgacs.org. This process involves the formation of an excited state, followed by the elimination of a hydrogen molecule and the formation of a new carbon-carbon bond between the two phenyl rings.

The study of the photophysics of substituted diphenylamines provides insight into the nature of their excited states. Research on amido-substituted diphenylamine derivatives has shown that their excited state properties are highly dependent on the polarity of the solvent rsc.org. In nonpolar solvents, emission occurs from a locally excited state. As the solvent polarity increases, intramolecular charge transfer (ICT) states become more stabilized and contribute to the emission. In highly polar solvents, the formation of twisted intramolecular charge transfer (TICT) states can occur, where the phenyl rings twist relative to the amine group. These TICT states often have lower emission quantum yields and provide an efficient non-radiative decay pathway rsc.org.

The excited state dynamics of related triphenylamine (B166846) derivatives have also been investigated, revealing ultrafast charge separation processes upon photoexcitation, leading to the formation of radical cations arxiv.orgnih.gov. While these studies are on a related but different class of compounds, they highlight the potential for photoinduced electron transfer processes in aromatic amines.

For this compound, it is expected that it will exhibit similar photochemical behavior to other diphenylamine derivatives. Upon UV irradiation, it would likely undergo photocyclization to form a diethyl-substituted carbazole. Its excited state dynamics are anticipated to be influenced by solvent polarity, with the potential for the formation of ICT and TICT states. The ethyl groups may have a subtle effect on the energy levels of the excited states and the efficiency of the photochemical reactions due to their electronic and steric properties.

Table 2: Photophysical Properties of a Representative Diphenylamine Derivative (DPA-p)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 285 | 340 | 0.35 |

| Acetonitrile | 290 | 365 | 0.08 |

| Data for para-amido substituted diphenylamine (DPA-p) is presented as an illustrative example of the photophysical properties of a substituted diphenylamine derivative. Adapted from rsc.org. |

Theoretical and Computational Investigations of 2,2 Diethyldiphenylamine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the fundamental properties of molecules. For a molecule like 2,2'-Diethyldiphenylamine, these methods could elucidate its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground and Excited States

Furthermore, Time-Dependent DFT (TD-DFT) could be used to explore the molecule's excited states. This would be crucial for understanding its photophysical properties, such as its absorption and emission of light. A TD-DFT calculation would yield the energies of various electronic transitions and their corresponding oscillator strengths, which are essential for predicting the molecule's UV-Vis spectrum. However, no specific DFT or TD-DFT studies on this compound have been found in the surveyed literature.

Conformational Analysis and Energy Landscapes

Due to the presence of flexible ethyl groups and the rotational freedom around the C-N bonds, this compound can exist in various conformations. A conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers and to map out the potential energy surface. This landscape reveals the energy barriers between different conformations, providing insights into the molecule's flexibility and the relative populations of its various shapes at a given temperature. Such studies are vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules. At present, a detailed conformational analysis and the corresponding energy landscape for this compound are not available in published research.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various ways the atoms in the molecule can vibrate, and they form the basis of its Infrared (IR) and Raman spectra. The prediction of these spectra would aid in the interpretation of experimental vibrational data. Unfortunately, specific predicted NMR chemical shifts and IR vibrational frequencies for this compound are absent from the scientific literature.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can reveal how a molecule like this compound interacts with its environment, such as a solvent or other molecules in a condensed phase.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. Such simulations could reveal how the solvent affects the conformational equilibrium of the molecule, potentially stabilizing certain conformers over others. Furthermore, by analyzing the solvent structure around the molecule, insights into how the solvent might mediate its reactivity can be gained. Research detailing the effects of different solvents on the conformation and reactivity of this compound through molecular dynamics simulations has not been identified.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound would interact with each other. MD simulations can be used to study these intermolecular interactions, providing information on the structure and dynamics of the condensed phase. For instance, simulations could predict the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This would offer insights into the local ordering of the molecules. Analysis of the simulation trajectories could also reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding. To date, no studies on the intermolecular interactions of this compound in condensed phases using molecular dynamics have been published.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the intricate pathways of chemical reactions. For this compound, theoretical investigations are crucial for understanding its behavior in various chemical environments, particularly in its role as an antioxidant and stabilizer. Such studies typically involve the characterization of transition states and the mapping of reaction coordinates to provide a detailed, energetic picture of a reaction from reactants to products.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding the kinetics of a chemical process. Theoretical calculations, often employing Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of transition states for reactions involving this compound.

A hypothetical data table for a transition state calculation could include the following parameters:

| Parameter | Value |

| Imaginary Frequency | Value cm⁻¹ |

| Activation Energy (Ea) | Value kcal/mol |

| Enthalpy of Activation (ΔH‡) | Value kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Value kcal/mol |

| Key Bond Distances (e.g., N-H, C-N) | Value Å |

| Key Bond Angles | Value degrees |

Note: The values in this table are placeholders, as specific experimental or computational data for this compound were not found in the reviewed literature.

Coordination Chemistry of 2,2 Diethyldiphenylamine As a Ligand

Electronic Structure and Bonding in Coordination Compounds

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental models used to describe the electronic structure and bonding in transition metal complexes. purdue.eduwikipedia.org LFT, an extension of crystal field theory, considers the interactions between the metal d-orbitals and the orbitals of the coordinating ligands. fiveable.mebritannica.com These interactions lead to the splitting of the d-orbitals into different energy levels, the pattern of which is determined by the geometry of the complex (e.g., octahedral, tetrahedral, square planar). fiveable.medalalinstitute.comlibretexts.org The energy difference between these split orbitals, known as the ligand field splitting parameter (Δ), is crucial for explaining the electronic spectra (color) and magnetic properties of complexes. fiveable.mebritannica.com

For a hypothetical complex of 2,2'-Diethyldiphenylamine, LFT would predict the d-orbital splitting based on the coordination geometry adopted by the ligand around a central metal ion. The nitrogen atom of the amine group would act as the primary donor, and the steric bulk of the ethyl and phenyl groups would significantly influence the number of ligands that can coordinate and the resulting geometry.

Molecular Orbital Theory provides a more complete picture by considering the covalent nature of metal-ligand bonding. dalalinstitute.com It involves the combination of metal and ligand atomic orbitals to form bonding, antibonding, and non-bonding molecular orbitals. purdue.edudalalinstitute.com A molecular orbital diagram for a this compound complex would show how the nitrogen lone pair orbital interacts with the metal's valence orbitals (s, p, and d) to form sigma (σ) bonds. dalalinstitute.com The phenyl rings of the ligand could also participate in pi (π) interactions, potentially influencing the energy of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the complex's reactivity and electronic properties. wikipedia.org

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of transition metal complexes are determined by the presence of unpaired electrons. libretexts.org Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas complexes with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.orgwikipedia.org

The number of unpaired electrons in a complex involving this compound would depend on the metal ion's d-electron count, its oxidation state, and the magnitude of the ligand field splitting (Δ) produced by the this compound ligand. libretexts.orgfiveable.me

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, two possible electron configurations can exist. If the ligand field splitting (Δ) is smaller than the energy required to pair electrons in the same orbital (pairing energy, P), electrons will occupy higher energy orbitals before pairing up, resulting in a high-spin complex with a maximum number of unpaired electrons. fiveable.me If Δ is larger than P, electrons will pair in the lower energy orbitals first, leading to a low-spin complex with fewer or no unpaired electrons. fiveable.me

The magnetic moment of a paramagnetic complex, which can be measured experimentally using techniques like a Gouy balance or a SQUID magnetometer, provides a way to determine the number of unpaired electrons. wikipedia.orgfizika.si The spin-only magnetic moment (μ_s) can be estimated using the following formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons.

Table 1: Theoretical Spin-Only Magnetic Moments

| Number of Unpaired Electrons (n) | d-Electron Configuration (example) | Spin State (Octahedral) | Calculated Spin-Only Magnetic Moment (μ_s) in Bohr Magnetons (B.M.) |

|---|---|---|---|

| 1 | d¹ (e.g., Ti³⁺) | - | 1.73 |

| 2 | d² (e.g., V³⁺) | - | 2.83 |

| 3 | d³ (e.g., Cr³⁺) | - | 3.87 |

| 4 | d⁴ (e.g., Cr²⁺, Mn³⁺) | High-Spin | 4.90 |

| 5 | d⁵ (e.g., Mn²⁺, Fe³⁺) | High-Spin | 5.92 |

Without experimental data for complexes of this compound, one can only speculate on whether it would act as a strong-field or weak-field ligand to favor low-spin or high-spin configurations, respectively.

Redox Chemistry and Potential Catalytic Applications of Metal Complexes

The redox chemistry of metal complexes involves the transfer of electrons, leading to changes in the oxidation state of the central metal ion or the ligand itself. mdpi.comdoaj.org Ligands that can exist in multiple stable oxidation states are termed "redox-active" or "non-innocent". mdpi.com While diphenylamine (B1679370) itself is not typically considered a classic non-innocent ligand, the broader class of diarylamine ligands can support redox processes. The electrochemical behavior of metal complexes with this compound could be studied using techniques like cyclic voltammetry to determine their reduction and oxidation potentials. These potentials would be influenced by the nature of the metal, the solvent, and the electronic properties of the ligand. reading.ac.uk

Metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate reactions through various mechanistic pathways, often involving redox cycles of the metal center. semanticscholar.orgnih.gov Complexes involving amine ligands have been explored as catalysts for reactions such as polymerization, hydroamination, and oxidation. ias.ac.in

Potential catalytic applications for metal complexes of this compound could theoretically include:

Cross-coupling reactions: Similar to other bulky amine or phosphine-ligated palladium complexes.

Polymerization: Late transition metal complexes with bulky ligands are known to catalyze olefin polymerization.

Oxidation catalysis: The metal center could mediate the transfer of oxygen atoms to various substrates.

The efficacy of such a catalyst would depend on the stability of the complex in different oxidation states, the steric environment created by the bulky ethyl and phenyl groups, and the electronic effects of the ligand on the metal center. semanticscholar.org However, without specific studies on the synthesis and reactivity of these complexes, their potential in catalysis remains hypothetical.

Applications in Advanced Materials and Chemical Technologies Research

Role as Chemical Stabilizers and Antioxidants in Polymeric Materials

In the realm of polymer science, the longevity and durability of materials are paramount. 2,2'-Diethyldiphenylamine, as an aromatic amine, belongs to a class of compounds widely recognized for their ability to protect polymeric materials from degradation.

The degradation of many polymers occurs through oxidative processes, which are often initiated by factors like heat, light, or mechanical stress. These processes involve a free-radical chain reaction. The initiation phase sees the formation of highly reactive free radicals on the polymer chain. rsc.org These radicals then react with oxygen in a propagation step, leading to the formation of peroxy radicals (ROO•), which can abstract hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical. dtic.mil This autocatalytic cycle leads to chain scission, cross-linking, and a significant deterioration of the material's mechanical and physical properties. rsc.orgpurdue.edu

Primary antioxidants, also known as radical scavengers, are crucial for interrupting this destructive cycle. nyelubricants.com Aromatic amines, including diphenylamine (B1679370) derivatives like this compound, function as primary antioxidants. Their mechanism of action is centered on their ability to donate a hydrogen atom from the N-H group to the reactive peroxy radicals. mdpi.com This reaction is favorable because the p-π conjugated effect between the aromatic rings and the lone pair of electrons on the nitrogen atom weakens the N-H bond. mdpi.com

The process can be summarized as follows:

Radical Scavenging: The amine antioxidant (Ar₂NH) reacts with a peroxy radical (ROO•).

Ar₂NH + ROO• → Ar₂N• + ROOH

Stabilization: The resulting aminyl radical (Ar₂N•) is significantly more stable and less reactive than the peroxy radical due to resonance delocalization of the unpaired electron across the aromatic rings. This stability prevents it from propagating the degradation chain. nyelubricants.com

Termination: The stabilized aminyl radical can then react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction.

Ar₂N• + ROO• → Stable Products

By scavenging these key radical intermediates, this compound can effectively inhibit the propagation of oxidative degradation, thereby preserving the molecular weight, structural integrity, and extending the service life of the polymer. dtic.milpurdue.edu

Energetic materials, particularly propellants based on nitrate (B79036) esters like nitrocellulose and nitroglycerine, are susceptible to auto-catalytic decomposition over time. This degradation can alter their chemical, physical, and ballistic properties, and in severe cases, lead to auto-ignition. The primary cause of this instability is the slow decomposition of the nitrate ester groups, which releases nitrogen oxides (NOx). These nitrogen oxides act as catalysts, accelerating further decomposition.

To ensure long-term safety and reliability, stabilizers are incorporated into these formulations. Aromatic amines have a long history of use as effective stabilizers. Diphenylamine (DPA), the parent compound of this compound, was first used for this purpose around 1905 and became a near-universal standard. The fundamental role of these stabilizers is to react with and neutralize the nitrogen oxides as they are formed, thereby interrupting the auto-catalytic decomposition cycle.

The stabilizing reactions involve the progressive nitration and nitrosation of the diphenylamine molecule and its subsequent derivatives. This process consumes the stabilizer over time while protecting the energetic components of the propellant. Research has identified numerous degradation products of DPA in propellants, including N-nitroso, 2-nitro, 4-nitro, and various dinitro derivatives, all of which can have some stabilizing effect. stle.org The ethyl groups in this compound are expected to influence the reaction kinetics and the specific derivatives formed, but the core stabilizing function of the amine group remains the same.

Several compounds are commonly used as stabilizers in energetic materials, each with specific properties and applications.

Table 1: Common Stabilizers in Energetic Formulations

| Stabilizer Name | Abbreviation | Chemical Class | Primary Application |

|---|---|---|---|

| Diphenylamine | DPA | Aromatic Amine | Single and Double-Base Propellants |

| 2-Nitrodiphenylamine | 2-NDPA | Aromatic Amine | Double and Triple-Base Propellants mdpi.com |

| N,N'-Diethyl-N,N'-diphenylurea | Ethyl Centralite (EC) | Urea Derivative | Smokeless Powders, Propellants mdpi.comsmarteureka.com |

| N,N'-Dimethyl-N,N'-diphenylurea | Methyl Centralite (MC) | Urea Derivative | Smokeless Powders mdpi.comsmarteureka.com |

| N-Methyl-p-nitroaniline | MNA | Aromatic Amine | Nitrate Ester-Based Propellants mdpi.com |

Lubricant Additive Performance and Compatibility Research

In the field of tribology, this compound is relevant as a member of the alkylated diphenylamine (ADPA) class of additives, which are widely used to enhance the performance and lifespan of lubricants. These additives are often multifunctional, providing crucial antioxidant properties along with other benefits.

While the primary function of ADPAs in lubricants is antioxidation, research has shown they also contribute to tribological performance. Some diphenylamine derivatives have been found to improve the anti-wear and extreme pressure (EP) properties of base oils. rsc.orgnih.gov This anti-wear functionality often arises from the formation of a protective boundary film on the metal surfaces under friction. nih.gov X-ray photoelectron spectroscopy studies of worn surfaces have revealed that films formed in the presence of diphenylamine-based additives can contain nitrogen-containing organic compounds, which help to reduce wear and friction between moving parts. rsc.orgnih.gov This multifunctional capability makes these additives valuable in formulating high-performance lubricants that can operate under demanding conditions without relying on traditional metal- and phosphorus-containing additives like zinc dialkyldithiophosphate (ZDDP). nih.gov

The development of modern refrigeration and air-conditioning systems, particularly those using chlorine-free refrigerants, has driven the adoption of synthetic lubricants like polyol esters (POEs). purdue.edu POE lubricants offer excellent thermal stability and miscibility with these refrigerants. However, they are also susceptible to oxidative degradation at high temperatures. smarteureka.com

Aromatic amines, including octylated and other alkylated diphenylamines, are essential antioxidant additives for these POE-based formulations. dtic.milpurdue.edu Research confirms their effectiveness in improving the thermal and oxidative stability of POE lubricants used in high-temperature applications. researchgate.netncsu.edu The presence of these antioxidants is critical for preventing lubricant breakdown, which can lead to the formation of sludge and acids, ultimately causing compressor failure. dtic.milpurdue.edu The compatibility of this compound and similar ADPAs with the POE base stock and the refrigerant is a key area of research to ensure the long-term, reliable operation of hermetic compressor systems. purdue.edu

The primary role of this compound and related aromatic amines in lubricants is to provide long-term oxidative stability. Lubricants in service are exposed to high temperatures, oxygen, and catalytic metals, which accelerate oxidation. mdpi.com This degradation leads to an increase in viscosity, the formation of harmful sludge and varnish, and corrosion. lubesngreases.com

Aminic antioxidants like ADPAs are highly effective at inhibiting oxidation, particularly at elevated temperatures, making them suitable for demanding applications such as turbine and engine oils. lubesngreases.comnlgi.org They function as radical scavengers, interrupting the oxidation chain reaction in the same way they do in polymers. nyelubricants.com This action significantly extends the useful life of the lubricant, allowing for longer drain intervals and reducing equipment downtime. mdpi.com Formulators often use aminic antioxidants in combination with other types, such as hindered phenols, to create synergistic blends that provide comprehensive protection over a wide range of operating temperatures. fluitec.comlearnoilanalysis.com Research indicates that formulations relying solely on aminic antioxidants can offer superior long-term stability and a lower tendency for sludge formation in modern Group II and III base stocks. lubesngreases.com

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrodiphenylamine |

| Akardite II |

| Diphenylamine |

| Ethyl Centralite |

| Methyl Centralite |

| N-Methyl-p-nitroaniline |

| Nitrocellulose |

| Nitroglycerine |

| Nitrogen Oxides |

| Polyol Esters |

Exploration in Organic Electronic Devices and Functional Materials

The exploration of novel organic molecules for advanced electronic applications is a cornerstone of materials science research. Within this context, derivatives of diphenylamine have garnered significant attention due to their promising electronic and photophysical properties. While specific research on this compound is not extensively detailed in publicly available literature, the broader class of diphenylamine-based materials offers valuable insights into its potential applications in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

Photoluminescent Properties in OLEDs

Research into related compounds, such as triphenylamine (B166846) (TPA) derivatives, indicates that these molecules can be tailored to exhibit specific photoluminescent characteristics. For instance, the incorporation of different π-linkers between triphenylamine units in newly designed organic molecules has been shown to influence their optical properties. frontiersin.orgnih.gov Eight out of ten newly analyzed TPA-based compounds exhibited a main absorption band outside the visible region, a desirable characteristic to avoid interference with the absorption spectra of other materials in a device, such as the typical methylammonium (B1206745) lead iodide (MAPI) hybrid-perovskite in perovskite solar cells. frontiersin.org

The photophysical properties of π-conjugated polymers containing triazine and diisopropylamino moieties have also been investigated. These polymers exhibit maximum UV-vis absorption peaks around 431-443 nm in a chloroform (B151607) solution. researchgate.net Their maximum emission peaks are observed at 478 nm, 549 nm, and 523 nm in solution, shifting to 573 nm, 557 nm, and 573 nm in the film state, demonstrating the influence of the solid-state environment on the emissive properties. researchgate.net

While specific data for this compound is not available, the table below summarizes the typical photophysical properties observed in related diphenylamine and triphenylamine derivatives, offering a predictive glimpse into the potential characteristics of this compound.

| Property | Typical Range/Value for Diphenylamine Derivatives | Significance in OLEDs |

| Maximum Absorption (λmax) | ~350 - 450 nm | Determines the wavelengths of light the material absorbs. Should ideally not overlap with the emission wavelength of the emissive layer. |

| Maximum Emission (λem) | ~450 - 600 nm | Defines the color of light emitted by the material if it is used as an emitter. In an HTL, it should not interfere with the primary emission. |

| Quantum Yield (Φ) | Varies widely based on molecular structure | A measure of the efficiency of the photoluminescent process. Higher quantum yield is desirable for emissive materials. |

| Energy Gap (HOMO-LUMO) | Typically 2.5 - 3.5 eV | Influences the color of emission and the energy levels for charge injection and transport. |

This table presents generalized data for diphenylamine derivatives based on available research and is intended to be illustrative of the potential properties of this compound.

Charge Transport Characteristics in Organic Semiconductors

In organic semiconductors, the efficiency of charge transport is a critical parameter that dictates device performance. Diphenylamine and its derivatives, particularly triphenylamine-based materials, are widely recognized for their excellent hole-transporting capabilities. iaea.orgbohrium.comrsc.org This is attributed to their suitable Highest Occupied Molecular Orbital (HOMO) energy levels and their ability to form stable amorphous films, which is crucial for uniform charge flow.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the charge transport properties of diphenylamine-based HTMs. nih.gov These studies reveal that the introduction of electron-donating groups, such as alkyl chains like the ethyl groups in this compound, can influence the electronic properties of the molecule. nih.gov For instance, substituting electron donor groups like CH3 at the NH2 hydrogen atoms of the diphenylamine section can lead to higher power conversion efficiency in new HTMs. nih.gov

The reorganization energy is a key parameter in evaluating the charge transport characteristics of a material. A lower reorganization energy for hole transport (λh) compared to electron transport (λe) indicates that the material is predominantly a hole conductor. frontiersin.org For most triphenylamine derivatives studied, λh was found to be lower than λe, confirming their suitability as hole transport materials. frontiersin.org

The charge carrier mobility in organic semiconductors can be influenced by factors such as crystallinity and molecular packing. cnr.itnih.gov While many organic semiconductors exhibit localized charge transport, materials with a high degree of long-range order can facilitate band-like transport, leading to significantly higher charge carrier mobilities. nih.gov The mobility in amorphous organic semiconductors is often dependent on the carrier density. aps.org

The table below summarizes key charge transport properties for diphenylamine-based materials, providing a framework for understanding the potential performance of this compound as an organic semiconductor.

| Property | Typical Range/Value for Diphenylamine Derivatives | Significance in Organic Semiconductors |

| HOMO Energy Level | -5.0 to -5.5 eV | Should be well-aligned with the HOMO level of the adjacent layer (e.g., the emissive layer in an OLED) to ensure efficient hole injection. |

| LUMO Energy Level | -2.0 to -2.5 eV | Important for determining the energy gap and the electron-blocking properties of the material. |

| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/Vs | A measure of how quickly holes can move through the material. Higher mobility is generally desirable for efficient device operation. |

| Reorganization Energy (λh) | Lower values are preferred | Represents the energy required for a molecule to adjust its geometry after a charge is added or removed. Lower values facilitate faster charge transfer. |

This table presents generalized data for diphenylamine derivatives based on available research and is intended to be illustrative of the potential properties of this compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Methodological Frameworks for SAR/SPR Studies for 2,2'-Diethyldiphenylamine Derivatives

The investigation of SAR and SPR for this compound and related antioxidant derivatives employs a combination of experimental and computational methodologies. This dual approach provides a comprehensive understanding, linking theoretical molecular properties to real-world performance.

Experimental frameworks often rely on standardized assays to measure antioxidant activity. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay, a colorimetric test that evaluates an antioxidant's ability to quench the DPPH radical. mdpi.comscilit.com Such biochemical assays, while effective, can be labor-intensive and time-consuming, which limits their utility for high-throughput screening of numerous derivatives. nih.gov

Computational frameworks have become indispensable for overcoming the limitations of experimental methods. These in silico approaches are part of a suite of New Approach Methodologies (NAMs) that offer alternatives to traditional testing. mdpi.com Key computational techniques include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to optimize the molecular structure of diphenylamine (B1679370) derivatives and calculate fundamental electronic and energetic properties. researchgate.netfrontiersin.org These calculations provide insights into molecular indicators such as Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are crucial for understanding antioxidant mechanisms. frontiersin.org

Molecular Simulations: Molecular dynamics (MD) simulations are employed to study the behavior of antioxidant molecules in specific environments, such as lubricants or polymers. These simulations can calculate parameters like solubility and binding energy, which are vital for predicting the antioxidant's compatibility and performance within a matrix. rsc.orgacs.org

Integrated Approaches: The most robust methodological frameworks integrate both experimental data and computational modeling. Bioassay data, combined with knowledge of chemical reactivities and potential interactions with biological targets, helps in formulating hypotheses about mechanisms of action. nih.gov Computational studies then provide a quantitative basis for differentiating between chemicals and refining these mechanistic hypotheses, creating a feedback loop between empirical testing and theoretical prediction. nih.gov

Correlation of Molecular Structure with Chemical Reactivity and Performance Attributes

The antioxidant activity of this compound and its derivatives is intrinsically linked to their molecular structure. The primary functional feature of diphenylamine-based antioxidants is the secondary amine group (-NH-), which can donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the radical chain reactions that lead to material degradation. nih.gov

The efficiency of this hydrogen atom transfer (HAT) mechanism is largely governed by the N-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the hydrogen atom can be donated more readily, suggesting higher antioxidant activity. researchgate.netacs.org The substituents on the aromatic rings play a critical role in modulating this BDE value and other properties.

Electronic Effects: The presence of electron-donating groups, such as the ethyl groups (-CH₂CH₃) in this compound, is beneficial for antioxidant performance. researchgate.net These alkyl groups increase the electron density on the aromatic rings and the nitrogen atom, which helps to stabilize the resulting aminyl radical formed after hydrogen donation. This stabilization lowers the N-H BDE, making the molecule a more effective radical scavenger.

Steric Effects: The position of the substituents is also crucial. The ethyl groups at the 2 and 2' positions (ortho to the amine bridge) introduce steric hindrance around the nitrogen atom. This can influence the molecule's reactivity and its interaction with other molecules in the system.

Solubility and Compatibility: Substituents also determine key physical properties like the octanol-water partition coefficient (LogKow), which is an index of lipophilicity. researchgate.net For applications in non-aqueous media like lubricants, higher lipophilicity is desirable to ensure good solubility and distribution within the hydrophobic matrix. researchgate.netmdpi.com Studies on related p-phenylenediamine (B122844) antioxidants have shown that molecular polarity is a key factor influencing performance. rsc.org

A study of various diphenylamine derivatives demonstrated that structural modifications, such as the introduction of different substituents at various positions on the phenyl rings, significantly impact their fungicidal activity, highlighting the broad importance of substitution patterns in determining biological or chemical function. nih.gov

| Structural Feature | Influence on Molecular Property | Effect on Performance Attribute | Example Parameter |

|---|---|---|---|

| Secondary Amine (-NH-) | Acts as a hydrogen donor. | Primary site for free radical scavenging. nih.gov | Reactivity with Peroxyl Radicals |

| Electron-Donating Groups (e.g., Alkyls) | Increases electron density on the N-atom, stabilizing the resulting radical. | Enhances antioxidant activity by lowering the energy required for H-donation. researchgate.net | Bond Dissociation Enthalpy (BDE) researchgate.net |

| Substituent Position (e.g., ortho, para) | Creates steric hindrance and modifies electronic distribution. | Affects reactivity, solubility, and compatibility with the medium. rsc.orgresearchgate.net | Solubility Parameter (δ) acs.org |

| Overall Molecular Weight/Size | Influences lipophilicity and volatility. | Correlates with distribution in hydrophobic matrices and long-term stability. researchgate.net | Octanol-Water Partition Coefficient (LogKow) researchgate.net |

Computational Approaches for Predictive SAR/SPR Modeling

Computational modeling provides powerful predictive tools for screening compound libraries and designing novel molecules with enhanced properties, accelerating the research and development pipeline. mdpi.com

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.comnih.gov In the context of this compound derivatives, QSAR models are developed to predict antioxidant potential based on calculated molecular representations known as descriptors. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Compilation: A dataset of molecules with experimentally determined antioxidant activity is assembled. scilit.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be categorized as constitutional, geometrical, physicochemical (e.g., LogKow), or quantum-chemical (e.g., BDE, energies of frontier molecular orbitals). mdpi.comresearchgate.netmdpi.com

Feature Selection: Statistical methods are used to identify the most relevant descriptors that have the strongest correlation with the observed activity. mdpi.com

Model Building and Validation: A mathematical model is constructed using regression algorithms like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM). researchgate.net The model's predictive power is rigorously evaluated using internal and external validation techniques. nih.gov

For instance, a QSAR study on diphenylamine derivatives used Density Functional Theory to calculate molecular properties and trained various models to predict the LogKow value. A Gradient Boosting Regressor (GBR) model showed the best performance, and analysis revealed that molecular weight and electronic properties were significant factors in the prediction. researchgate.net Such models provide a rational basis for designing new compounds with potentially enhanced antioxidant activity. researchgate.net

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool for navigating the complex relationships between molecular structure and antioxidant performance. acs.org ML algorithms can model these complex, non-linear relationships more effectively than traditional QSAR methods. nih.govresearchgate.net

Several ML algorithms are employed in the design of novel antioxidants:

Artificial Neural Networks (ANN): ANNs are used to quantify the structure-performance relationship. In one study, an ANN model predicted BDE, solubility parameter, and binding energy for diphenylamine antioxidants with a high correlation coefficient (>0.84) between predicted and true values. acs.org

Support Vector Machines (SVM) and XGBoost: These algorithms have also been successfully applied to predict antioxidant activity based solely on molecular structure, achieving high accuracy (>0.9) in distinguishing between active and inactive compounds. nih.gov

By combining molecular simulations to generate data with ML algorithms to analyze it, researchers can quantify the impact of different chemical groups on antioxidant performance. acs.org This approach enables the in silico design and screening of novel antioxidant structures, proposing new molecules with potentially superior properties, such as lower BDE and better solubility, before undertaking costly and time-consuming synthesis and experimental testing. rsc.orgresearchgate.net

| Modeling Technique | Algorithm Example(s) | Primary Application | Key Findings/Predictions |

|---|---|---|---|

| QSAR | Gradient Boosting Regressor (GBR), Artificial Neural Network (ANN) researchgate.net | Predicting specific properties like LogKow and antioxidant activity. researchgate.net | Molecular weight and electronic properties significantly influence LogKow. researchgate.net |

| Machine Learning | Artificial Neural Network (ANN) acs.org | Quantifying complex structure-performance relationships. acs.org | Achieved high accuracy (R > 0.84) in predicting BDE, solubility, and binding energy. acs.org |

| Machine Learning | Random Forest (RF) acs.orgresearchgate.net | Analyzing the importance of different structural features and substituent positions. acs.orgresearchgate.net | Identified that amino and alkyl groups enhance antioxidant performance. rsc.orgresearchgate.net |

| Machine Learning | Support Vector Machine (SVM), XGBoost nih.gov | Classifying compounds as active or inactive antioxidants. nih.gov | Demonstrated high classification accuracy (>0.9) for predicting antioxidant potential. nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

Green Chemistry Approaches to 2,2'-Diethyldiphenylamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and improve sustainability. mdpi.com For this compound, this involves exploring alternative reaction conditions and catalytic systems that reduce waste, energy consumption, and the use of hazardous substances.

A significant area of green chemistry research is the development of solvent-free reaction conditions. rsc.orgnih.gov Traditional synthesis of alkylated diphenylamines often involves the use of high-boiling point organic solvents, which can be toxic, volatile, and difficult to recycle. nih.gov Solvent-free approaches, such as mechanochemical methods like ball milling, offer a promising alternative. nih.govnih.gov These techniques can lead to higher yields, reduced reaction times, and simpler product purification, thereby minimizing industrial waste. nih.gov Another avenue is the use of deep eutectic solvents (DES), which are biodegradable and have low volatility, offering a greener alternative to conventional solvents. rsc.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Relevant Research Areas |

| Solvent-Free Reactions | Reduced use of volatile organic compounds (VOCs), minimized waste, potentially lower energy consumption, simplified purification. mdpi.comresearchgate.net | Mechanochemistry (e.g., ball milling), solid-state synthesis. nih.govnih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, low volatility, recyclable. rsc.org | Synthesis of thioamides and other nitrogen-containing compounds. rsc.org |

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, presents a highly selective and environmentally friendly route for chemical synthesis. nih.gov While the direct biocatalytic synthesis of this compound is not yet established, research into enzymes like transaminases and amine dehydrogenases for the synthesis of chiral amines is rapidly advancing. researchgate.net Future research could focus on engineering or discovering enzymes capable of catalyzing the specific alkylation of diphenylamine (B1679370) to produce this compound with high selectivity and under mild reaction conditions, reducing the formation of byproducts. nih.gov

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

Predict Properties: Develop models that can predict the antioxidant efficacy, thermal stability, and other relevant properties of novel diphenylamine derivatives. nih.govresearchgate.net

High-Throughput Screening: Virtually screen large libraries of candidate molecules to identify promising new stabilizers or antioxidants. researchgate.net

Optimize Synthesis: Design and optimize synthetic routes for new derivatives, potentially leading to higher yields and lower costs. weforum.org

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Faster identification of derivatives with enhanced antioxidant or stabilizing properties. nih.govresearchgate.net |

| Generative Models | Design of novel molecules with optimized performance characteristics. weforum.org |

| Process Optimization | More efficient and cost-effective synthesis pathways. |

Expansion into Novel Bio-inspired and Catalytic Systems

Nature provides a vast source of inspiration for the design of new and efficient catalytic systems. nih.govacs.org Research into bio-inspired catalysts seeks to mimic the high selectivity and efficiency of enzymes. nih.govacs.org For the synthesis of this compound, this could involve the development of synthetic catalysts that are inspired by the active sites of enzymes involved in biological alkylation or amination reactions. chemrxiv.org These catalysts could offer improved performance over traditional metal-based catalysts, potentially operating under milder conditions and with greater selectivity. rsc.orgresearchgate.netnih.gov Furthermore, the development of chiral primary amine catalysts, which can act as mimics of natural enzymes, could open up new avenues for asymmetric synthesis in this area. researchgate.net

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The optimization of chemical processes relies on a detailed understanding of reaction kinetics and mechanisms. Advanced characterization techniques that allow for in-situ monitoring of reactions provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.com Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be particularly useful for tracking the progress of the alkylation of diphenylamine to form this compound. This real-time analysis can help in identifying reaction intermediates, understanding the catalytic cycle, and optimizing reaction parameters to maximize yield and minimize byproduct formation. spectroscopyonline.com The challenges of selective amine alkylation, such as overalkylation, can be better addressed with a deeper understanding of the reaction as it happens. nih.govmasterorganicchemistry.comacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2'-diethyldiphenylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Ullmann coupling or Buchwald-Hartwig amination using 2-ethylaniline derivatives. For example, catalytic systems like Pd(OAc)₂ with ligands (e.g., Xantphos) and bases (K₃PO₄) in toluene at 110°C can yield the target compound . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (0.5–5 mol%), and testing solvent polarity (e.g., DMF vs. toluene) to balance yield and purity .

Q. How can researchers ensure the purity of this compound for spectroscopic characterization?

- Methodological Answer : Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation requires GC-MS (≥97% purity threshold) and ¹H/¹³C NMR to confirm absence of byproducts like unreacted ethyl-substituted aniline or oxidized species .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂ adjacent to N).

- FT-IR : Confirm N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).

- High-resolution MS : Exact mass analysis (e.g., m/z 240.1622 for C₁₆H₁₉N) to rule out isotopic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:

Perform differential scanning calorimetry (DSC) across multiple heating rates (5–20°C/min) to detect polymorph transitions.

Compare experimental data with computational predictions (e.g., COSMO-RS for solubility parameters) .

Reproduce synthesis using USP-grade reagents and standardized drying protocols to minimize solvent residues .

Q. What strategies are effective for studying the oxidative stability of this compound under catalytic conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to O₂ at 80°C and monitor degradation via UV-Vis (λ = 270 nm for amine oxidation products).

- Electrochemical Analysis : Use cyclic voltammetry to determine oxidation potentials (e.g., vs. Ag/AgCl reference electrode) and identify stable redox states.

- DFT Calculations : Model HOMO/LUMO energies to predict reactive sites for oxidation .

Q. How can kinetic studies be designed to evaluate this compound’s role in palladium-catalyzed cross-coupling reactions?